(E)-3-(3-chloro-2-methylanilino)-1-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(E)-3-(3-chloro-2-methylanilino)-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-chloro-2-methylanilino)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-2-methylaniline and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into its corresponding dihydrochalcone.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of (E)-3-(3-chloro-2-methylanilino)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
- (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- (E)-3-(3-bromo-2-methylanilino)-1-(3-methoxyphenyl)prop-2-en-1-one
- (E)-3-(3-chloro-2-methylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Comparison:
- Structural Differences: The position and type of substituents on the aromatic rings vary among these compounds.
- Biological Activity: The presence of different substituents can significantly influence the biological activity and potency of these compounds.
- Uniqueness: (E)-3-(3-chloro-2-methylanilino)-1-(3-methoxyphenyl)prop-2-en-1-one is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
(E)-3-(3-chloro-2-methylanilino)-1-(3-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-15(18)7-4-8-16(12)19-10-9-17(20)13-5-3-6-14(11-13)21-2/h3-11,19H,1-2H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJPOHJLQFOUPX-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=CC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C/C(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.